molecular formula C13H7BrCl2O B1334064 4-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-09-0

4-Bromo-3',5'-dichlorobenzophenone

Cat. No. B1334064
M. Wt: 330 g/mol
InChI Key: HSCQVAKHSDLCBA-UHFFFAOYSA-N
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Description

4-Bromo-3',5'-dichlorobenzophenone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of bromine and chlorine substituents on a benzophenone backbone, which significantly influences its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of related bromophenol compounds often involves condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, other studies have reported the synthesis of bromophenol derivatives through condensation reactions, leading to various Schiff base compounds . These reactions typically result in the formation of imine bonds between the aldehyde and amine groups, which are key features in the structure of these compounds.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. The crystal structure of these compounds often reveals interesting features such as coplanarity between aromatic rings and the presence of intramolecular hydrogen bonds . Density Functional Theory (DFT) calculations have been employed to optimize the geometry and study the electronic properties of these molecules . The presence of halogen substituents can lead to interesting electronic characteristics, as evidenced by studies on the molecular electrostatic potential, Fukui function, and natural bond orbital analyses .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives can be influenced by the presence of electron-withdrawing groups such as bromine and chlorine. These substituents can affect the electrophilic and nucleophilic properties of the compound, as indicated by the electrophilicity-based charge transfer (ECT) method and charge transfer studies . Schiff base ligands derived from bromophenol compounds have been used to form complexes with metals such as copper and vanadium, which exhibit interesting coordination geometries and thermal behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are diverse and have been characterized by various techniques. Thermal analysis has shown that these compounds have distinct thermal behaviors, with multiple stages of decomposition . Optical properties, including photoluminescence and electrochromic behavior, have been investigated, revealing the potential of these materials for applications in optoelectronic devices . The influence of substituents on the thermal and electrochemical properties has also been discussed, with studies showing that electron-donating groups can affect these properties .

Scientific Research Applications

Anticancer Potential

A study on a novel bromophenol derivative, BOS-102, synthesized with bromophenol showed remarkable anticancer activities against human lung cancer cell lines. It effectively induced cell cycle arrest and apoptosis in cancer cells, involving the activation of specific cellular pathways like PI3K/Akt and MAPK signaling pathways. This highlights the potential of bromophenol derivatives like 4-Bromo-3',5'-dichlorobenzophenone in developing anticancer drugs (Guo et al., 2018).

Antioxidant Activity

Research has demonstrated the potent antioxidant activity of various bromophenols isolated from marine algae. These compounds, including derivatives similar to 4-Bromo-3',5'-dichlorobenzophenone, have shown better antioxidant effects than certain well-known antioxidants in biochemical assays. Their activity was confirmed through cellular assays, indicating their potential use as natural antioxidants (Olsen et al., 2013).

Photochemical Properties

Studies on bromophenols like 2-bromophenol and its derivatives have explored their photochemical behavior, particularly their photoreaction mechanisms. These insights are crucial in understanding the photochemical properties of related bromophenols, including 4-Bromo-3',5'-dichlorobenzophenone, which can be applied in various scientific and industrial contexts (Akai et al., 2002).

Antibacterial Properties

Bromophenol derivatives from marine algae have exhibited significant antibacterial properties. This suggests that 4-Bromo-3',5'-dichlorobenzophenone and similar compounds could be explored for their antibacterial potential, particularly in developing new antimicrobial agents (Xu et al., 2003).

Synthetic Applications

The synthesis of bromophenol derivatives from red algae, including methods that could be applicable to compounds like 4-Bromo-3',5'-dichlorobenzophenone, has been explored for their potential in inhibiting specific enzymes, like PTP1B. These synthetic routes provide a foundation for the development of drugs and other chemical agents (Guo et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(4-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQVAKHSDLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373624
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3',5'-dichlorobenzophenone

CAS RN

844879-09-0
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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